molecular formula C20H15ClN2O2 B11646031 3-(4-chlorophenyl)-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

3-(4-chlorophenyl)-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11646031
M. Wt: 350.8 g/mol
InChI Key: DSXCTUFWUWOYDH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(3-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a chlorophenyl group and a hydroxyphenyl group attached to a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(3-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3-hydroxybenzaldehyde in the presence of an amine catalyst, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-(3-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-2-(3-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(3-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
  • 3-(4-Chlorophenyl)-2-(3-aminophenyl)-1,2,3,4-tetrahydroquinazolin-4-one

Uniqueness

3-(4-Chlorophenyl)-2-(3-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the presence of both a chlorophenyl and a hydroxyphenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(3-hydroxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H15ClN2O2/c21-14-8-10-15(11-9-14)23-19(13-4-3-5-16(24)12-13)22-18-7-2-1-6-17(18)20(23)25/h1-12,19,22,24H

InChI Key

DSXCTUFWUWOYDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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